molecular formula C9H12ClNO2 B12964999 2-Amino-2-(2-chloro-3-methoxyphenyl)ethanol

2-Amino-2-(2-chloro-3-methoxyphenyl)ethanol

Katalognummer: B12964999
Molekulargewicht: 201.65 g/mol
InChI-Schlüssel: UFRLRHOFHJGFEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-2-(2-chloro-3-methoxyphenyl)ethanol is an organic compound that features both amino and hydroxyl functional groups attached to a phenyl ring substituted with chlorine and methoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-chloro-3-methoxyphenyl)ethanol typically involves the reaction of 2-chloro-3-methoxybenzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a catalyst like palladium on carbon. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-2-(2-chloro-3-methoxyphenyl)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of 2-amino-2-(2-chloro-3-methoxyphenyl)acetone.

    Reduction: Formation of 2-amino-2-(2-chloro-3-methoxyphenyl)ethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Amino-2-(2-chloro-3-methoxyphenyl)ethanol has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It is used in the development of novel materials with specific properties such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of 2-Amino-2-(2-chloro-3-methoxyphenyl)ethanol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The chlorine and methoxy groups on the phenyl ring can affect the compound’s lipophilicity and electronic properties, modulating its interaction with enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-2-(2-chlorophenyl)ethanol: Lacks the methoxy group, which may affect its solubility and reactivity.

    2-Amino-2-(3-methoxyphenyl)ethanol: The position of the chlorine atom is different, which can influence its chemical behavior.

    2-Amino-2-(2-methoxyphenyl)ethanol: Lacks the chlorine atom, potentially altering its biological activity.

Uniqueness

2-Amino-2-(2-chloro-3-methoxyphenyl)ethanol is unique due to the presence of both chlorine and methoxy groups on the phenyl ring, which can significantly impact its chemical and biological properties

Eigenschaften

Molekularformel

C9H12ClNO2

Molekulargewicht

201.65 g/mol

IUPAC-Name

2-amino-2-(2-chloro-3-methoxyphenyl)ethanol

InChI

InChI=1S/C9H12ClNO2/c1-13-8-4-2-3-6(9(8)10)7(11)5-12/h2-4,7,12H,5,11H2,1H3

InChI-Schlüssel

UFRLRHOFHJGFEB-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1Cl)C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.